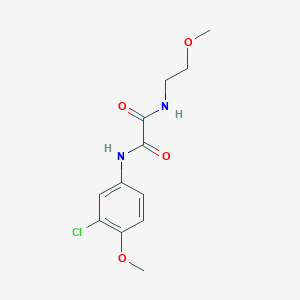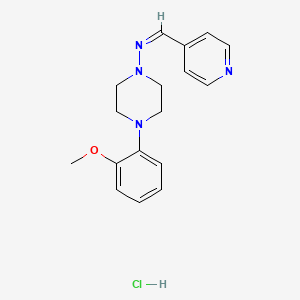
N-(3-chloro-4-methoxyphenyl)-N'-(2-methoxyethyl)ethanediamide
説明
N-(3-chloro-4-methoxyphenyl)-N'-(2-methoxyethyl)ethanediamide, commonly known as CMEP, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating neuronal activity in the brain.
作用機序
CMEP is a selective antagonist of N-(3-chloro-4-methoxyphenyl)-N'-(2-methoxyethyl)ethanediamide, meaning that it specifically blocks the activity of this receptor subtype without affecting other glutamate receptors. When this compound is activated by glutamate, it triggers a signaling cascade that can lead to changes in neuronal activity and synaptic plasticity. By blocking this compound, CMEP can modulate these processes and provide insights into the function of this receptor subtype.
Biochemical and physiological effects:
The biochemical and physiological effects of CMEP are primarily related to its ability to block this compound activity. In animal models, CMEP has been shown to reduce anxiety-like behavior, improve cognitive performance, and reduce drug-seeking behavior. These effects are thought to be mediated by changes in neuronal activity and synaptic plasticity in specific brain regions.
実験室実験の利点と制限
One of the main advantages of using CMEP in lab experiments is its selectivity for N-(3-chloro-4-methoxyphenyl)-N'-(2-methoxyethyl)ethanediamide, which allows researchers to specifically target this receptor subtype without affecting other glutamate receptors. However, CMEP has some limitations as well. For example, its effects may vary depending on the dose, route of administration, and animal model used. Additionally, CMEP may have off-target effects on other receptors or enzymes, which can complicate interpretation of the results.
将来の方向性
There are several future directions for research on CMEP and N-(3-chloro-4-methoxyphenyl)-N'-(2-methoxyethyl)ethanediamide. One area of interest is the development of more potent and selective this compound antagonists, which could have therapeutic potential for neurological disorders. Another direction is the investigation of the role of this compound in other physiological processes, such as pain perception and immune function. Finally, the use of CMEP in combination with other compounds or therapies could lead to novel treatment strategies for neurological disorders.
科学的研究の応用
CMEP has been widely used in scientific research as a tool to study the role of N-(3-chloro-4-methoxyphenyl)-N'-(2-methoxyethyl)ethanediamide in various physiological processes. This compound has been shown to block the effects of this compound activation in animal models, leading to a better understanding of the role of this receptor subtype in learning and memory, anxiety, and addiction. CMEP has also been used to investigate the potential therapeutic benefits of targeting this compound in neurological disorders such as Parkinson's disease, schizophrenia, and fragile X syndrome.
特性
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-18-6-5-14-11(16)12(17)15-8-3-4-10(19-2)9(13)7-8/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCNBRKMPDSODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-({2-isopropyl-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl}carbonyl)-3,5-bis(methylthio)isothiazole](/img/structure/B3897277.png)

![N-methyl-2-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetamide](/img/structure/B3897286.png)


![N-(4-pyrimidinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3897313.png)
![2-(3-fluorophenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3897320.png)
![4-[2-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897325.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B3897333.png)